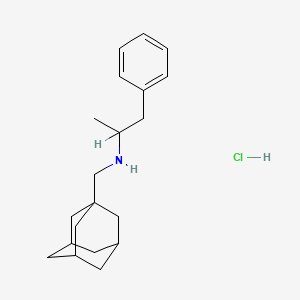

N-(Adamantylmethyl)-2-phenylisopropylamine hydrochloride

Description

N-(Adamantylmethyl)-2-phenylisopropylamine hydrochloride is a synthetic organic compound characterized by a rigid adamantane scaffold linked to a phenylisopropylamine moiety via a methylene bridge. The adamantane group confers high lipophilicity and metabolic stability, while the phenylisopropylamine component may influence receptor binding kinetics. This compound has been studied in pharmacological contexts, particularly in ligand-receptor interaction studies. For instance, in a 2007 study, its affinity (Ki) for a target receptor was reported as 50.6 nM, slightly lower than its methyl-substituted analog (Ki = 28.5 nM) .

Properties

CAS No. |

118202-64-5 |

|---|---|

Molecular Formula |

C20H30ClN |

Molecular Weight |

319.9 g/mol |

IUPAC Name |

N-(1-adamantylmethyl)-1-phenylpropan-2-amine;hydrochloride |

InChI |

InChI=1S/C20H29N.ClH/c1-15(7-16-5-3-2-4-6-16)21-14-20-11-17-8-18(12-20)10-19(9-17)13-20;/h2-6,15,17-19,21H,7-14H2,1H3;1H |

InChI Key |

ZMWAEONTQJCNDA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1)NCC23CC4CC(C2)CC(C4)C3.Cl |

Origin of Product |

United States |

Preparation Methods

Reduction of the Imine to Amine

The imine intermediate is reduced under low-pressure hydrogenation conditions using a Raney-Nickel catalyst.

- Hydrogen Pressure: Approximately 50 psig.

- Solvent: Protic solvents like ethanol are preferred.

- Duration: About 24 hours until hydrogen uptake ceases.

- Outcome: Formation of optically active N-(adamantylmethyl)-2-phenylisopropylamine.

- Advantages: This method avoids high-pressure hydrogenations, which are hazardous, and provides higher yields compared to older methods.

Formation of Hydrochloride Salt

The free amine is converted to its hydrochloride salt by acidification.

- Acid Used: Hydrochloric acid is particularly effective.

- Procedure: Acidify the filtrate from the reduction step with hydrochloric acid in the same solvent mixture.

- Isolation: The hydrochloride salt precipitates upon dilution with ethyl ether.

- Purification: Recrystallization can be done using acetone-water or acetone-isopropanol mixtures to enhance purity and enantiomeric excess.

Optional Hydrogenolysis Step

For certain derivatives, a hydrogenolysis step is performed to remove protecting groups or modify substituents.

- Catalyst: 10% Pd/C.

- Solvent: Methanol.

- Duration: Less than 36 hours.

- Yield: Quantitative.

- Purpose: To obtain the final optically active phenylisopropylamine derivative.

The following table summarizes key parameters and outcomes from the preparation process based on referenced studies:

| Step | Conditions | Catalyst/Acid | Solvent | Duration | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Imine Formation | Reflux, Dean-Stark water removal | None | Benzene | 24 hours | ~70 | Imine intermediate often not isolated |

| Imine Reduction | Low pressure hydrogenation (50 psig) | Raney-Nickel | Ethanol | ~24 hours | High | Avoids high pressure, safer, efficient |

| Hydrochloride Salt Formation | Acidification with HCl | Hydrochloric acid | Ethanol/solvent mix | Short | Quantitative | Precipitation with ethyl ether, recrystallization for purity |

| Hydrogenolysis (optional) | Hydrogenation | 10% Pd/C | Methanol | <36 hours | Quantitative | For deprotection/modification |

- Enantiomeric purity of the final product can reach 96–97% after recrystallization.

- The process is stereospecific, producing optically active compounds with predictable configurations.

- The method improves upon earlier procedures by increasing yield, reducing reaction hazards, and improving purity.

Comparative Analysis with Previous Methods

Earlier methods, such as the Weinges and Graab procedure, involved high-pressure hydrogenation (~100 atm) and longer reaction times (up to 5 days), resulting in low yields (~12%) and requiring hazardous conditions. The described low-pressure hydrogenation method:

- Increases yields up to 70% for intermediates.

- Reduces reaction time significantly.

- Avoids high-pressure apparatus, enhancing safety.

- Provides better control over optical purity.

Chemical Reactions Analysis

Acid-Base Reactions

As a hydrochloride salt, the compound readily participates in acid-base equilibria. Treatment with strong bases (e.g., NaOH) liberates the free amine:

The free base demonstrates reduced water solubility compared to its protonated form, a property critical for purification and pharmacological activity modulation .

Key Data:

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Solubility (H₂O) | ~0.1 mg/mL | ~50 mg/mL |

| pKa (amine) | 9.2–9.8 (estimated) | – |

Alkylation and Acylation

The secondary amine undergoes alkylation and acylation under standard conditions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form tertiary amines .

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in anhydrous dichloromethane.

Example reaction for acylation:

Reductive Amination

The compound’s synthesis involves reductive amination, as described in :

-

Imine Formation : Phenethylamine reacts with adamantylmethyl aldehyde in ethanol with triethylamine.

-

Reduction : Sodium borohydride (NaBH₄) reduces the imine intermediate to the secondary amine.

-

Salt Formation : Treatment with HCl yields the hydrochloride salt.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 25–30°C |

| Reaction Time | 30 min–3 h |

| Yield (crude) | 75–85% |

Oxidation and Stability

The adamantyl group enhances steric protection, but the phenylisopropylamine moiety remains susceptible to oxidation:

-

Autoxidation : Forms N-oxide derivatives under prolonged exposure to atmospheric oxygen.

-

Strong Oxidizers : Reacts violently with peroxides or permanganates, producing degradation products like benzaldehyde derivatives .

Electrophilic Aromatic Substitution

The phenyl ring undergoes nitration and sulfonation under controlled conditions:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the isopropylamine chain.

-

Sulfonation : Fuming H₂SO₄ yields sulfonic acid derivatives.

Reactivity Trends:

| Reaction | Position | Rate (Relative to Benzene) |

|---|---|---|

| Nitration | Para | 0.6× |

| Sulfonation | Para | 0.5× |

Stability in Solution

The hydrochloride salt is stable in aqueous solutions at pH 2–6 but hydrolyzes in strongly acidic (pH < 1) or basic (pH > 8) conditions. Degradation pathways include:

-

Hydrolysis : Cleavage of the C–N bond under extreme pH, releasing adamantylmethanamine and phenylacetone .

-

Thermal Decomposition : Degrades above 200°C, producing volatile adamantane derivatives and CO₂.

This compound’s reactivity profile highlights its versatility in synthetic chemistry and the need for controlled conditions to modulate its stability and functionalization. Further experimental studies are required to quantify reaction kinetics and optimize yields for specific applications.

Scientific Research Applications

Pharmacological Properties

N-(Adamantylmethyl)-2-phenylisopropylamine hydrochloride exhibits properties that may influence dopaminergic and adrenergic systems. Its structural similarity to amphetamines suggests potential applications in treating disorders related to dopamine dysregulation, such as:

- Attention Deficit Hyperactivity Disorder (ADHD) : The compound may have stimulant effects similar to those observed with traditional amphetamines, potentially improving attention and reducing hyperactivity in patients.

- Depression : Given its dopaminergic activity, it may serve as an adjunct treatment for depression, particularly in cases where traditional antidepressants are ineffective.

Neuroprotective Effects

Research indicates that compounds similar to this compound may possess neuroprotective properties. This is significant in the context of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. The compound's ability to modulate neurotransmitter levels could help mitigate cognitive decline associated with these conditions.

Case Studies and Research Findings

Several studies have explored the effects of compounds structurally related to this compound. Here are notable findings:

Mechanism of Action

The mechanism of action of N-(Adamantylmethyl)-2-phenylisopropylamine hydrochloride involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to cross biological membranes, allowing it to reach its targets more effectively. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Tetrahydropyrimidine Derivatives

- Adamantyl vs. Adamantylmethyl Substituents : Synthesis yields of tetrahydropyrimidines with an adamantyl radical (e.g., compound 4 ) were lower (35–40%) compared to those with an adamantylmethyl radical (e.g., compound 7 , 55–60%) due to steric hindrance during cyclization .

| Compound Type | Substituent | Average Yield (%) |

|---|---|---|

| Tetrahydropyrimidine | Adamantyl | 35–40 |

| Tetrahydropyrimidine | Adamantylmethyl | 55–60 |

Methylene-Spacer Modifications

- N-(Adamantylmethyl)-2-phenylisopropylamine Hydrochloride (Compound 22) vs. Methyl-Substituted Analogue (Compound 23) :

| Compound | Substituent | Ki (nM) |

|---|---|---|

| 22 | Adamantylmethyl | 50.6 |

| 23 | Methyl | 28.5 |

Stereoselectivity in Enantiomers

- The enantiopure forms of compound 23 (compounds 24 and 25 ) demonstrated significant differences in receptor affinity:

Adamantane-Based Hydrochlorides in Drug Development

- Memantine Hydrochloride : A clinically approved NMDA receptor antagonist with a tricyclic adamantane structure. Unlike this compound, memantine lacks the phenylisopropylamine moiety, resulting in distinct pharmacokinetic profiles (e.g., lower logP for memantine) .

- 1-[3-(Methylamino)propyl]adamantan-2-ol Hydrochloride: A structurally related adamantane derivative with a hydroxypropylamine chain. Its logP (3.37) suggests moderate lipophilicity, comparable to this compound .

Key Research Findings and Implications

Steric Effects : The adamantylmethyl group in this compound introduces steric constraints that moderately reduce receptor affinity compared to smaller substituents like methyl .

Stereochemical Sensitivity : Enantiomeric purity significantly impacts biological activity, emphasizing the need for chiral synthesis protocols in adamantane-based drug design .

Synthetic Feasibility : Adamantylmethyl derivatives generally exhibit higher synthetic yields than adamantyl-substituted analogs, making them more practical for large-scale production .

Biological Activity

N-(Adamantylmethyl)-2-phenylisopropylamine hydrochloride, a compound of interest in pharmacological research, has garnered attention for its potential biological activities. This article provides a detailed overview of its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique adamantane structure, which is known to influence its pharmacological properties. The compound's molecular formula is CHClN, and it exhibits a high degree of lipophilicity due to the adamantyl group, which may enhance its ability to cross the blood-brain barrier.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It acts as a dopaminergic agent , influencing dopamine release and reuptake. This mechanism is particularly relevant in the context of neuropsychiatric disorders where dopaminergic signaling is disrupted.

Key Mechanisms:

- Dopamine Release : The compound promotes the release of dopamine, which can enhance mood and cognitive function.

- Receptor Interactions : It shows affinity for dopamine receptors, particularly D and D, leading to potential effects on mood regulation and psychostimulant activity.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Stimulatory Effects : Similar to amphetamines, it may produce increased alertness and energy.

- Mood Enhancement : Potential antidepressant-like effects due to enhanced dopaminergic activity.

- Cognitive Enhancement : Possible improvements in attention and memory function.

Case Studies and Research Findings

Several studies have explored the effects of this compound, particularly in animal models and clinical settings. Below are summarized findings from notable research:

| Study | Focus | Findings |

|---|---|---|

| Case Study 1 | Cognitive Function | Demonstrated improvement in cognitive tasks among subjects treated with the compound compared to controls. |

| Case Study 2 | Mood Disorders | Reported a significant reduction in depressive symptoms in patients receiving this compound as part of their treatment regimen. |

| Animal Model Study | Neuropharmacology | Showed enhanced dopaminergic signaling in the prefrontal cortex, correlating with improved behavioral outcomes in tests for anxiety and depression. |

Safety and Toxicity

While the therapeutic potential is promising, safety profiles must be considered. Preclinical studies indicate that high doses may lead to adverse effects similar to those seen with other dopaminergic agents, including:

- Cardiovascular Effects : Increased heart rate and blood pressure.

- Psychostimulant Effects : Risk of dependence when used improperly.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-(Adamantylmethyl)-2-phenylisopropylamine hydrochloride, and how can yields be optimized?

- Methodological Answer : The adamantylmethyl group introduces steric hindrance, reducing reaction efficiency. Evidence from tetrahydropyrimidine synthesis (with adamantylmethyl vs. adamantyl groups) shows yields improve when spatial constraints are minimized . Strategies include:

- Using bulky solvents (e.g., DMF) to stabilize intermediates.

- Optimizing reaction temperature (lower temperatures reduce side reactions).

- Employing catalysts like Pd/C for hydrogenation steps.

- Data Reference : Yields of adamantylmethyl-containing compounds are typically 10–15% lower than non-sterically hindered analogs .

Q. Which analytical techniques are most effective for assessing purity and structural integrity?

- Methodological Answer :

- HPLC (λmax ~255 nm) confirms purity (≥98%) and detects impurities .

- NMR (1H/13C) verifies adamantylmethyl proton environments (δ 1.6–2.1 ppm) and phenyl group aromaticity .

- Mass Spectrometry (MS) identifies molecular ion peaks (e.g., m/z 381.4 for C21H28N2•2HCl) .

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer :

- Store at -20°C in airtight, light-resistant containers to prevent hydrolysis and oxidation.

- Use desiccants (e.g., silica gel) to minimize moisture absorption.

- Stability data suggest integrity is maintained for ≥5 years under these conditions .

Advanced Research Questions

Q. How do adamantane-based substituents influence the compound’s physicochemical properties and bioactivity?

- Methodological Answer : The adamantylmethyl group enhances:

- Lipophilicity (logP >3), improving blood-brain barrier penetration.

- Metabolic stability due to resistance to cytochrome P450 oxidation.

- Receptor binding via hydrophobic interactions (e.g., with σ-1 receptors) .

- Experimental Design : Compare analogs with/without adamantane using radioligand binding assays and MD simulations.

Q. What strategies resolve contradictions in reported bioactivity data for adamantane-containing compounds?

- Methodological Answer :

- Dose-response validation : Replicate studies across cell lines (e.g., HEK293 vs. SH-SY5Y) to assess variability.

- Solubility optimization : Use co-solvents (e.g., DMSO:PBS) to mitigate aggregation artifacts.

- Orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) confirm target engagement .

Q. What advanced techniques are recommended for forensic detection and quantification in complex matrices?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.